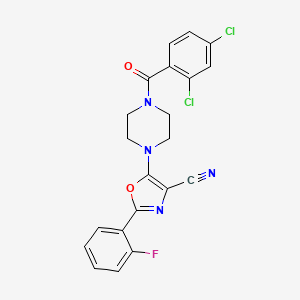

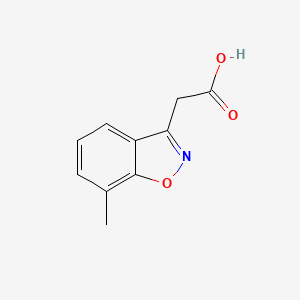

![molecular formula C16H19N3O3S2 B2361931 ethyl 2-(2-(2,4-dimethylthiazol-5-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate CAS No. 1219905-75-5](/img/structure/B2361931.png)

ethyl 2-(2-(2,4-dimethylthiazol-5-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The thiazole ring contains sulfur and nitrogen at position-1 and -3, respectively . Substituents on a particular position of the thiazole ring can greatly affect the biological outcomes .

Chemical Reactions Analysis

The chemical reactions of thiazole derivatives can vary greatly depending on the substituents on the thiazole ring . For instance, fluorine alters the biophysical and chemical properties, such as lipophilicity, acidity, as well as the reactivity and conformation of the substituted derivatives .Physical and Chemical Properties Analysis

Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .Scientific Research Applications

Chemical Synthesis and Transformations

Synthesis of Thiazole Derivatives : Ethyl 2-aminothiazole-4-carboxylate derivatives have been utilized in the synthesis of complex thiazole derivatives, highlighting their role as intermediates in the production of pharmacologically active compounds (Žugelj et al., 2009).

Formation of Thiazolo[4,5-b][1]benzothiopyran-4-ones : These compounds are investigated as potential schistosomicidal agents, where ethyl 2-acetamidothiazole-4-carboxylate reacts with other chemicals to form complex structures with potential medicinal applications (El-kerdawy et al., 1989).

Cephalosporin Labeling : In pharmaceutical research, similar compounds have been used for labeling new orally active cephalosporins, indicating their utility in drug development and tracking (Watanabe et al., 1988).

Biological Activities and Applications

Anticancer Potential : Certain derivatives of ethyl 2-aminothiazole-4-carboxylate have been synthesized and evaluated for their anticancer activities, particularly in the context of colorectal cancer treatment. These studies emphasize the potential therapeutic applications of these compounds (Ilyas et al., 2021).

Antimicrobial Properties : Novel triazole derivatives involving these compounds have been synthesized and tested for their antimicrobial activities, indicating their relevance in developing new antimicrobial agents (Altıntop et al., 2011).

Chemical Structure Analysis

- Molecular Structure Elucidation : Studies have been conducted to determine the molecular structure of related thiazole compounds, providing insights into their chemical properties and potential applications (Hou et al., 2009).

Additional Research Areas

Synthesis of Novel Heterocycles : These compounds serve as building blocks in the synthesis of new heterocyclic compounds, which are crucial in various fields of chemical and pharmaceutical research (Abdel-Motaal et al., 2020).

Investigating Reaction Mechanisms : Research has been conducted on the reaction mechanisms of similar thiazole compounds, contributing to a deeper understanding of their chemical behavior (Rezessy et al., 1991).

Future Directions

Properties

IUPAC Name |

ethyl 2-[[2-(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3S2/c1-4-22-15(21)10-5-6-11-14(10)19-16(24-11)18-13(20)7-12-8(2)17-9(3)23-12/h10H,4-7H2,1-3H3,(H,18,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQHPJUGKXYTCJE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC2=C1N=C(S2)NC(=O)CC3=C(N=C(S3)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

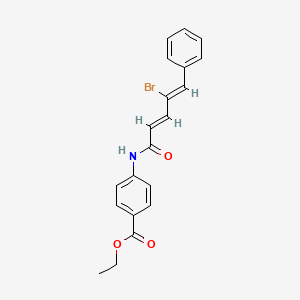

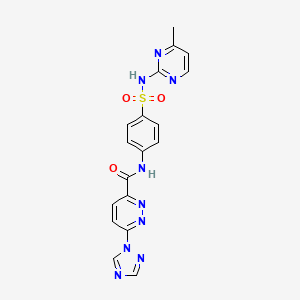

![2-(2-((5-(Tert-butyl)-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol](/img/structure/B2361848.png)

![6',7'-Dimethoxy-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline] hydrochloride](/img/structure/B2361853.png)

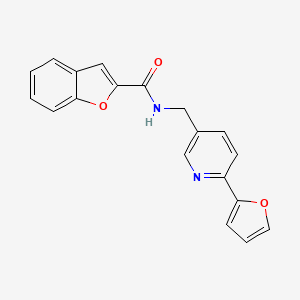

![Ethyl 4-((3-fluorophenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2361854.png)

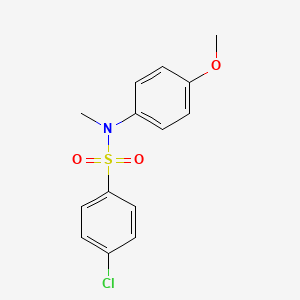

![N-[(4-Chlorophenyl)methyl]-4-[(6-methylpyridazin-3-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2361857.png)

![2-(Chloromethyl)-8-fluoroimidazo[1,2-a]pyridine](/img/structure/B2361858.png)

![4-[4-(9H-fluoren-9-yl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2361861.png)

![5-[(E)-(2,5-dimethylphenyl)diazenyl]-2-hydroxybenzaldehyde](/img/structure/B2361864.png)

![3-Methyl-5-[(2S,3R)-2-piperidin-4-yloxan-3-yl]-1,2,4-oxadiazole](/img/structure/B2361866.png)